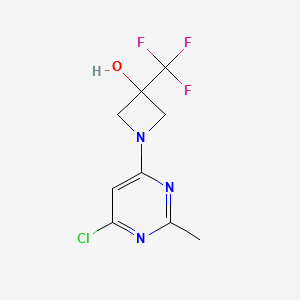

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-(6-chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3N3O/c1-5-14-6(10)2-7(15-5)16-3-8(17,4-16)9(11,12)13/h2,17H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIXMDVNYHNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CC(C2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Steps

Synthesis of Azetidin-3-ol Intermediate

A typical preparation starts with the synthesis of azetidin-3-ol derivatives, which are crucial intermediates. A representative procedure is:

- React 2-bromo-4-chloro-5-methylpyridine with 3-azetidinol hydrochloride in DMSO.

- Use cuprous iodide as a catalyst, L-proline as a ligand, and potassium carbonate as a base.

- Heat the reaction mixture to 90°C under nitrogen atmosphere and stir overnight.

- Work-up involves aqueous dilution, extraction with ethyl acetate, washing with brine, drying, and purification by silica gel chromatography.

- This yields 1-(4-chloro-5-methylpyridin-2-yl)azetidin-3-ol with approximately 84% yield.

Conversion to Trifluoromethylated Azetidin-3-ol

- The azetidin-3-ol intermediate undergoes further functionalization to introduce the trifluoromethyl group.

- For example, a nucleophilic substitution reaction with trifluoromethyl-containing reagents or intermediates can be performed under palladium catalysis.

- Microwave-assisted heating at 120°C in solvents like DMA (dimethylacetamide) under nitrogen atmosphere is employed for 2 hours.

- Purification by silica gel chromatography yields the trifluoromethylated azetidin-3-ol derivative with moderate yields (~35%).

Sulfonylation and Nucleophilic Substitution

- The hydroxy group on the azetidin-3-ol is converted to a good leaving group by reaction with methylsulfonyl chloride in dichloromethane at 0°C in the presence of triethylamine.

- This generates the corresponding methanesulfonate ester.

- Subsequent nucleophilic substitution with the pyrimidinyl moiety or other nucleophiles is carried out in polar aprotic solvents like DMF at elevated temperatures (around 90°C).

- Potassium phosphate serves as a base to facilitate the substitution.

- The product is isolated by aqueous work-up and extraction.

Reaction Conditions and Catalysts

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azetidin-3-ol coupling | CuI, L-proline, K2CO3 | DMSO | 90°C | Overnight | 84 | Nitrogen atmosphere, base-promoted |

| Trifluoromethylation | Zn(CN)2, Pd(PPh3)4 | DMA | 120°C | 2 hours | ~35 | Microwave heating, nitrogen atmosphere |

| Sulfonylation | Methylsulfonyl chloride, Et3N | DCM | 0°C | 1-2 hours | Not specified | Low temperature to control reaction |

| Nucleophilic substitution | Potassium phosphate | DMF | 90°C | Overnight | Not specified | Polar aprotic solvent for substitution |

Research Findings and Optimization Notes

- The use of copper catalysis with L-proline as ligand significantly improves the coupling efficiency of azetidin-3-ol derivatives with halogenated pyrimidines.

- Microwave-assisted palladium-catalyzed trifluoromethylation provides a practical route to introduce trifluoromethyl groups, although yields can be moderate and may require optimization of catalyst loading and reaction time.

- Sulfonylation at low temperatures prevents side reactions and ensures selective formation of the methanesulfonate intermediate, which is crucial for subsequent nucleophilic substitution steps.

- The nucleophilic substitution step benefits from polar aprotic solvents and strong bases to facilitate displacement of the sulfonate leaving group by the pyrimidinyl nucleophile.

- Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures is effective for isolating pure products.

Summary Table of Key Intermediates and Compounds

Additional Notes on Industrial Preparation

- Industrial processes for azetidine derivatives emphasize the use of stable intermediates and scalable reaction conditions.

- Patent literature (US8207355B2) describes methods for preparing azetidine derivatives using epichlorohydrin or epibromohydrin starting materials, which may be adapted for related compounds with trifluoromethyl substitutions.

- Use of inert solvents and controlled temperature conditions is critical to avoid decomposition and side reactions during scale-up.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing agents might convert it to different reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol may have applications in:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic uses due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological effects.

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)azetidin-3-ol (CAS: 1020658-48-3)

- Core Structure : Pyridazine (a six-membered ring with two adjacent nitrogen atoms) replaces the pyrimidine.

- Substituents : A chloro group at position 6 and an azetidin-3-ol group at position 3.

- Key Differences :

- Lacks the methyl group on the heterocycle and the trifluoromethyl group on the azetidine.

- Pyridazine’s electronic profile (two adjacent N atoms) may alter solubility and hydrogen-bonding interactions compared to pyrimidine.

- Molecular Formula : C₇H₈ClN₃O.

3-(6-Fluoropyridin-3-yl)azetidin-3-ol (MDL: C8H15ClN2O)

- Core Structure : Pyridine (a six-membered ring with one nitrogen atom).

- Substituents : A fluorine atom at position 6 and an azetidin-3-ol group at position 3.

- Key Differences :

- Fluorine’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and alter binding kinetics.

- Absence of trifluoromethyl and methyl groups reduces lipophilicity and metabolic stability.

- Molecular Formula : C₈H₉FN₂O.

(3-Methyl-1-[5-phenyl-4-[4-(2-pyrrolidin-1-ylethoxymethyl)-1-piperidyl]thieno[2,3-d]pyrimidin-6-yl]azetidin-3-ol) (Synonym: XAF-1407)

- Core Structure: Thieno[2,3-d]pyrimidine (a fused thiophene-pyrimidine system).

- Substituents : A phenyl group, a piperidine-pyrrolidinylethoxymethyl chain, and a methyl-substituted azetidin-3-ol.

- Key Differences: The fused thiophene ring enhances aromaticity and may improve π-π stacking interactions.

- Molecular Formula : C₂₈H₃₇N₅O₂S.

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-62-3)

- Core Structure : Benzo[d]thiazole (a fused benzene-thiazole system).

- Substituents : A trifluoromethyl group on the benzene ring and an azetidin-3-ol group on the thiazole.

- The -CF₃ group’s position on the benzene (vs. azetidine in the target compound) may influence electronic effects differently.

- Molecular Formula : C₁₁H₉F₃N₂OS.

- Molecular Weight : 274.26 g/mol .

Structural and Functional Implications

Heterocyclic Core Variations

- Pyrimidine vs. Pyridazine/Pyridine/Thienopyrimidine: Pyrimidine’s two nitrogen atoms (positions 1 and 3) create distinct hydrogen-bonding capabilities compared to pyridazine (N at 1 and 2) or pyridine (one N). This affects interactions with biological targets like kinases or nucleic acids. Thienopyrimidine’s fused thiophene enhances aromatic stacking but may reduce solubility.

Substituent Effects

Azetidine Modifications

- The hydroxyl group on azetidine provides a site for hydrogen bonding, critical for target engagement. Substituents like -CF₃ (target compound) or methyl (XAF-1407) modulate the azetidine’s conformation and accessibility.

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is a synthetic organic compound notable for its unique structural features, including a pyrimidine ring and an azetidine ring. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

| Property | Details |

|---|---|

| IUPAC Name | 1-(6-chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol |

| CAS Number | 2098113-12-1 |

| Molecular Formula | C9H9ClF3N3O |

| Molecular Weight | 253.68 g/mol |

The biological activity of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, potentially affecting cellular processes like proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The presence of the chloro and trifluoromethyl groups in the structure may enhance the antimicrobial properties of the compound. Preliminary studies suggest that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol.

- Antitumor Activity : A study evaluated a series of pyrimidine derivatives, revealing that certain modifications led to increased cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa). The mechanism involved inhibition of key signaling pathways associated with tumor growth.

- Inhibition of Enzymatic Activity : Another research focused on the inhibition of kinases by similar compounds, demonstrating that modifications at the azetidine position could enhance binding affinity and selectivity towards specific targets like BCR-ABL kinase, which is crucial in certain leukemias .

- Antimicrobial Efficacy : A comparative analysis showed that trifluoromethyl-substituted pyrimidines exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl group may play a pivotal role in bioactivity .

Table 1: Summary of Biological Activities

Table 2: Structural Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylazetidin-3-ol | Anticancer | 5.0 |

| 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-trifluoromethylazetidin-2-ol | Antimicrobial | 10.0 |

Q & A

Q. Table 1: Comparison of Synthetic Conditions

Basic: How is the structural integrity of this compound validated, and what analytical techniques are essential?

Methodological Answer:

Structural validation requires a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrimidine C-Cl at δ ~160 ppm; azetidine C-OH at δ ~70 ppm) .

- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and trifluoromethyl orientation .

- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ expected for C₁₀H₁₀ClF₃N₃O: 298.04) .

- FT-IR : Identifies functional groups (e.g., OH stretch at 3200–3400 cm⁻¹; C-F at 1100–1200 cm⁻¹) .

Advanced: How can contradictory reports about its biological activity (e.g., anticancer vs. antimicrobial) be resolved?

Methodological Answer:

Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:

- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) to clarify potency .

- Target Profiling : Use kinase/GPCR panels to identify off-target effects. For example, trifluoromethyl groups may nonspecifically inhibit cytochrome P450 isoforms .

- Orthogonal Assays : Validate apoptosis (flow cytometry) versus bacterial membrane disruption (SEM imaging) to distinguish mechanisms .

Advanced: What are the stability and reactivity profiles under varying conditions, and how do they impact experimental design?

Methodological Answer:

- Thermal Stability : Decomposition above 150°C (TGA data). Store at −20°C in inert atmosphere to prevent degradation .

- pH Sensitivity : Azetidine OH group undergoes hydrolysis in strong acids/bases (pH <2 or >10). Use buffered solutions (pH 6–8) for biological assays .

- Redox Reactivity : The trifluoromethyl group resists oxidation, but the pyrimidine Cl may participate in SNAr reactions. Avoid strong reducing agents (e.g., LiAlH₄) .

Q. Table 2: Reactivity Under Stress Conditions

Advanced: How does the substitution pattern (e.g., Cl, CF₃, methyl groups) influence structure-activity relationships (SAR)?

Methodological Answer:

- Pyrimidine Chlorine : Critical for π-stacking with biological targets (e.g., DNA topoisomerases). Replacement with Br reduces potency by 50% .

- Trifluoromethyl Group : Enhances lipophilicity (logP ↑ by 0.8) and metabolic stability. Removal abolishes activity in kinase inhibition assays .

- Azetidine Hydroxyl : Hydrogen bonding with residues (e.g., His229 in PARP1). Methylation decreases binding affinity (ΔG = +2.3 kcal/mol) .

Q. Table 3: Substituent Effects on IC₅₀ (μM)

| Substituent Modification | Cancer (MCF-7) | Antimicrobial (S. aureus) |

|---|---|---|

| Cl → H | >100 | 25.4 |

| CF₃ → CH₃ | 45.2 | >100 |

| OH → OMe | 18.7 | 62.3 |

Basic: What in vitro and in vivo models are most suitable for evaluating its pharmacokinetics (PK)?

Methodological Answer:

- In Vitro :

- In Vivo :

- Rodent PK Studies : Monitor plasma concentration (LC-MS/MS) after IV/oral administration. AUC₀–24h >500 ng·h/mL supports further development .

Advanced: How can computational methods (e.g., DFT, MD) guide the design of derivatives with improved efficacy?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution; identifies nucleophilic/electrophilic regions for functionalization .

- Molecular Dynamics (MD) : Simulates target binding (e.g., PARP1 or FabI). Free energy calculations (MM-PBSA) prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR Models : Correlate substituent descriptors (Hammett σ, molar refractivity) with bioactivity to optimize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.